H-L-Lys(Palm)-OMe*HCl chemical structure and physicochemical properties
H-L-Lys(Palm)-OMe*HCl chemical structure and physicochemical properties
H-L-Lys(Palm)-OMe·HCl: Structural Dynamics, Physicochemical Properties, and Applications in Advanced Self-Assembling Systems
Executive Summary
The rapid evolution of nanomedicine, particularly in the realm of mRNA therapeutics and targeted drug delivery, has necessitated the development of highly specialized amphiphilic building blocks. H-L-Lys(Palm)-OMe·HCl (N-epsilon-palmitoyl-L-lysine methyl ester hydrochloride) represents a critical synthetic lipidated amino acid[1]. By combining the biocompatibility of an amino acid backbone with the thermodynamic driving force of a long-chain fatty acid, this molecule serves as a foundational component for self-assembling peptide amphiphiles, cationic lipid nanoparticles (LNPs), and protocellular membrane models[2].
This technical guide deconstructs the structural rationale, physicochemical behavior, and experimental handling of H-L-Lys(Palm)-OMe·HCl, providing researchers with field-proven methodologies for integrating this molecule into advanced delivery systems.
Molecular Architecture and Physicochemical Profile
The utility of H-L-Lys(Palm)-OMe·HCl stems from its precise molecular topology, which is engineered to eliminate zwitterionic interference while maximizing amphiphilicity.
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L-Lysine Core: Acts as the chiral, biocompatible scaffold.
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C-Terminal Methyl Ester (-OMe): The esterification of the carboxylic acid is a deliberate structural modification. By masking the native negative charge of the carboxylate, the molecule is prevented from forming a net-neutral zwitterion at physiological pH[3]. This ensures the molecule retains a strict cationic profile, which is essential for electrostatic complexation with polyanionic nucleic acids (DNA/RNA)[4].
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N-Epsilon Palmitoyl Group (-Palm): The attachment of a 16-carbon saturated fatty acid to the side-chain amine provides a massive hydrophobic volume. This C16 tail dictates the critical micelle concentration (CMC) and drives the hydrophobic collapse necessary for nanoparticle formation[5].
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N-Alpha Hydrochloride Salt (H- · HCl): The free primary amine is protonated as an HCl salt, providing high aqueous dispersibility for the headgroup and serving as a reactive nucleophile if further bioconjugation (e.g., PEGylation or peptide elongation) is required.
Quantitative Physicochemical Data
To facilitate formulation calculations, the core quantitative parameters of H-L-Lys(Palm)-OMe·HCl are summarized below.
| Parameter | Value / Description |
| Chemical Name | N-epsilon-palmitoyl-L-lysine methyl ester hydrochloride |
| CAS Registry Number | 890026-44-5[6] |
| Molecular Formula | C₂₃H₄₆N₂O₃ · HCl[1] |
| Molecular Weight | 435.09 g/mol (398.63 free base + 36.46 HCl)[1][7] |
| Net Charge (pH 7.4) | +1 (Cationic) |
| Solubility Profile | Soluble in Methanol, Ethanol, DMF, DMSO; forms colloidal dispersions in water[2]. |
| Primary Application | Lipid nanoparticle (LNP) formulation, self-assembling amphiphiles, peptide synthesis[1][5]. |
Thermodynamics of Self-Assembly
In aqueous environments, H-L-Lys(Palm)-OMe·HCl undergoes spontaneous self-assembly driven by the hydrophobic effect. The thermodynamics of this process are governed by Israelachvili’s packing parameter ( p=v/(a0⋅lc) ).
Because the protonated alpha-amine creates a highly hydrated, electrostatically repulsive headgroup ( a0 ), and the single palmitoyl chain provides a relatively narrow hydrophobic tail ( v ), the molecule typically exhibits a packing parameter of p<1/3 . Consequently, in dilute aqueous solutions, H-L-Lys(Palm)-OMe·HCl preferentially self-assembles into spherical cationic micelles [5]. When co-formulated with anionic lipids or cholesterol, the packing parameter shifts, allowing for the formation of highly stable bilayer structures or lipid nanoparticles (LNPs) capable of encapsulating genetic payloads[2].
Workflow of H-L-Lys(Palm)-OMe·HCl self-assembly into cationic lipid nanoparticles.
Experimental Workflows: Self-Validating Formulation Protocols
To ensure reproducibility, the following protocol details the formulation of cationic micellar nanoparticles using H-L-Lys(Palm)-OMe·HCl. This methodology utilizes a self-validating feedback loop via Dynamic Light Scattering (DLS) to confirm successful assembly.
Protocol: Preparation of Cationic Micelles via Solvent Injection
Objective: Generate monodisperse cationic nanoparticles (<50 nm) for cellular uptake studies.
Step 1: Organic Phase Solubilization
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Action: Dissolve 10 mg of H-L-Lys(Palm)-OMe·HCl in 1 mL of absolute ethanol to achieve a 10 mg/mL stock.
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Causality: The C16 palmitoyl chain possesses immense hydrophobic character. Solubilizing the monomer in a low-dielectric solvent like ethanol fully solvates the lipid tail, preventing premature, uncontrolled macroscopic aggregation.
Step 2: Aqueous Anti-Solvent Preparation
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Action: Prepare 9 mL of 20 mM HEPES buffer, adjusted to pH 7.4.
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Causality: HEPES is a zwitterionic buffer that maintains physiological pH without providing competing multivalent counterions. Using a phosphate buffer (like PBS) is strictly avoided here, as multivalent phosphate anions can bridge the cationic alpha-amines, causing catastrophic precipitation of the lipidated lysine.
Step 3: Micro-Mixing / Injection
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Action: Under high-speed vortexing (or using a microfluidic T-junction), rapidly inject the 1 mL ethanol stock into the 9 mL aqueous buffer.
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Causality: The rapid shift in solvent polarity forces immediate supersaturation. The hydrophobic C16 tails collapse inward to minimize contact with water, while the cationic amines orient outward, forming a kinetically trapped micellar core.
Step 4: Dialysis and Thermodynamic Locking
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Action: Transfer the dispersion to a 3.5 kDa MWCO dialysis cassette and dialyze against 1 L of 20 mM HEPES for 24 hours (changing buffer twice).
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Causality: Dialysis removes the ethanol. As the ethanol concentration drops to zero, the kinetically trapped structures relax into their thermodynamically stable micellar state.
Step 5: System Validation (Quality Control)
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Action: Analyze a 100 µL aliquot via DLS and Zeta Potential analysis.
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Validation Criteria: A successful formulation will yield a single-peak size distribution (Z-average ~20-40 nm) and a strongly positive Zeta potential (> +30 mV), confirming colloidal stability via electrostatic repulsion[4].
Cellular Interaction and Endosomal Escape
When utilized as a delivery vector, the cationic nature of the H-L-Lys(Palm)-OMe·HCl assemblies dictates their biological fate. The net positive charge facilitates strong electrostatic attraction to the anionic proteoglycans on the mammalian cell membrane, triggering endocytosis. Once internalized, the lipidated lysine must facilitate endosomal escape to prevent lysosomal degradation of the payload.
Mechanism of cellular uptake and endosomal escape mediated by cationic lipidated assemblies.
As the endosome matures and the internal pH drops, the localized high density of protonated amines on the micelle surface can induce the "proton sponge effect" or promote direct lipid-lipid fusion with the endosomal membrane, resulting in the cytosolic release of the encapsulated therapeutic agents[8].
References
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Bapeks. H-Lys(Palm)-OMe.HCl - 890026-44-5. Retrieved from:[Link]
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Iris Biotech GmbH. Peptide Modifiers - Fatty Acids and Lipidation. Retrieved from:[Link]
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National Institutes of Health (NIH). Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. Retrieved from:[Link]
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Issuu / Iris Biotech GmbH. Peptide Modifiers 2024. Retrieved from:[Link]
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American Chemical Society (ACS). Lipidated Lysine and Fatty Acids Assemble into Protocellular Membranes. Retrieved from:[Link]
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National Institutes of Health (NIH). Synthesis and characterizations of new lysine-based biodegradable cationic poly(urethane-co-ester) and study on self-assembled nanoparticles with DNA. Retrieved from:[Link]
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Synthesis and characterizations of new lysine-based biodegradable cationic poly(urethane-co-ester) and study on self-assembled nanoparticles with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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